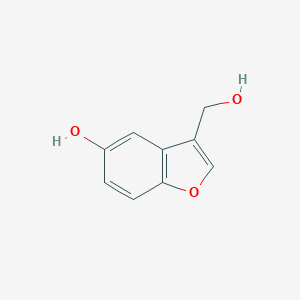![molecular formula C6H14N2O B071836 [3-(Aminomethyl)pyrrolidin-3-yl]methanol CAS No. 162687-14-1](/img/structure/B71836.png)
[3-(Aminomethyl)pyrrolidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Aminomethyl)pyrrolidin-3-yl]methanol, also known as PMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PMM belongs to the class of compounds known as amino alcohols and has been shown to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of [3-(Aminomethyl)pyrrolidin-3-yl]methanol is not fully understood. However, it is thought to act as a partial agonist at the α4β2 nicotinic acetylcholine receptor. This receptor is involved in the release of dopamine in the brain, which is a key mediator of the reinforcing effects of drugs of abuse.
Efectos Bioquímicos Y Fisiológicos
[3-(Aminomethyl)pyrrolidin-3-yl]methanol has been shown to have a number of interesting biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Additionally, [3-(Aminomethyl)pyrrolidin-3-yl]methanol has been shown to reduce the release of glutamate, which is a neurotransmitter that is associated with excitotoxicity and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [3-(Aminomethyl)pyrrolidin-3-yl]methanol in lab experiments is that it has been shown to be a relatively safe compound with low toxicity. Additionally, it has been shown to have good bioavailability and can be administered orally. One of the limitations of using [3-(Aminomethyl)pyrrolidin-3-yl]methanol in lab experiments is that it can be difficult to synthesize in large quantities.
Direcciones Futuras
There are several future directions for research on [3-(Aminomethyl)pyrrolidin-3-yl]methanol. One area of research is the development of more efficient synthesis methods for [3-(Aminomethyl)pyrrolidin-3-yl]methanol. Another area of research is the identification of other potential therapeutic applications for [3-(Aminomethyl)pyrrolidin-3-yl]methanol, such as in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of [3-(Aminomethyl)pyrrolidin-3-yl]methanol and how it can be optimized for therapeutic use.
Conclusion
In conclusion, [3-(Aminomethyl)pyrrolidin-3-yl]methanol is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to exhibit interesting biochemical and physiological effects and has been studied for its potential use in the treatment of addiction, depression, and anxiety. While there are still many questions to be answered regarding the mechanism of action of [3-(Aminomethyl)pyrrolidin-3-yl]methanol and its potential therapeutic applications, it is clear that this compound has significant potential for future research.
Aplicaciones Científicas De Investigación
[3-(Aminomethyl)pyrrolidin-3-yl]methanol has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of addiction. [3-(Aminomethyl)pyrrolidin-3-yl]methanol has been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and nicotine. This effect is thought to be mediated by the modulation of dopamine release in the brain.
[3-(Aminomethyl)pyrrolidin-3-yl]methanol has also been studied for its potential use in the treatment of depression and anxiety. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are associated with mood regulation.
Propiedades
Número CAS |
162687-14-1 |
|---|---|
Nombre del producto |
[3-(Aminomethyl)pyrrolidin-3-yl]methanol |
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
[3-(aminomethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c7-3-6(5-9)1-2-8-4-6/h8-9H,1-5,7H2 |
Clave InChI |
SOCIAWKDLHUOID-UHFFFAOYSA-N |
SMILES |
C1CNCC1(CN)CO |
SMILES canónico |
C1CNCC1(CN)CO |
Sinónimos |
3-Pyrrolidinemethanol,3-(aminomethyl)-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



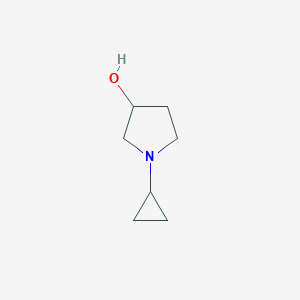
![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)
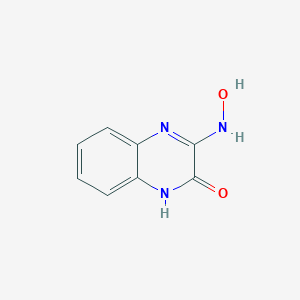
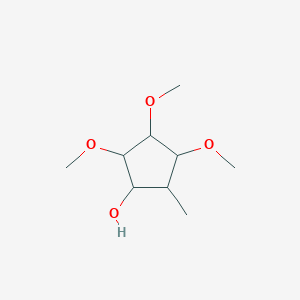
![(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid](/img/structure/B71764.png)
![2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B71765.png)
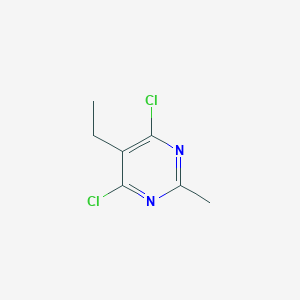
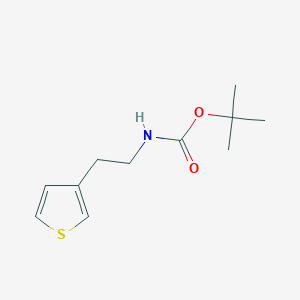
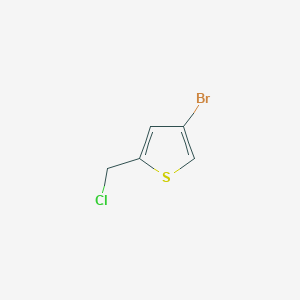
![[2,2'-Bipyridine]-5-carbaldehyde](/img/structure/B71778.png)
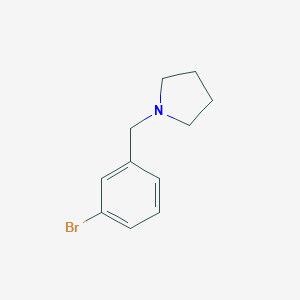
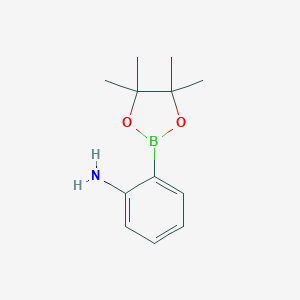
![3-[(S)-1-Ethenylbutyl]-5-methylcatechol](/img/structure/B71786.png)
